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Compound of Interest

Compound Name: GSK 650394

Cat. No.: B1672397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK650394, a potent and selective

inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). It is intended to serve as a

comprehensive resource for researchers and drug development professionals investigating the

therapeutic potential of SGK1 inhibition in the context of various neurological disorders. This

document outlines the core mechanism of action of GSK650394, summarizes key quantitative

data, provides detailed experimental protocols for its use in in vitro and in vivo models, and

visualizes the relevant signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action
GSK650394 is a small molecule inhibitor that targets the ATP-binding pocket of SGK1, thereby

preventing the phosphorylation of its downstream substrates. SGK1 is a serine/threonine

kinase that plays a crucial role in various cellular processes, including cell survival, ion channel

regulation, and neuronal excitability.[1] Dysregulation of SGK1 activity has been implicated in

the pathophysiology of several neurological conditions, including ischemic stroke, Parkinson's

disease, and Alzheimer's disease. By inhibiting SGK1, GSK650394 offers a targeted approach

to modulate these pathological processes.

Quantitative Data Summary
The following tables summarize the key quantitative parameters of GSK650394 activity from

various in vitro assays.
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Table 1: In Vitro Inhibitory Activity of GSK650394

Target Assay Type IC50 Reference

SGK1
Scintillation Proximity

Assay (SPA)
62 nM [1]

SGK2
Scintillation Proximity

Assay (SPA)
103 nM [1]

Activated SGK1
Fluorescence

Polarization Assay
13 nM [1]

Table 2: Cellular Activity of GSK650394

Cell Line Assay Type Endpoint IC50 / Effect Reference

M1 cells

Short-Circuit

Current (SCC)

Assay

SGK1-mediated

epithelial

transport

0.6 µM

LNCaP cells
Cell Growth

Assay

Androgen-

mediated cell

growth

~1 µM

Cortical Neurons

(AD model)

Immunofluoresce

nce

Tau

phosphorylation

(AT8)

Reduction at 100

nM
[2]

Table 3: In Vivo Efficacy of GSK650394
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Neurological
Disorder
Model

Animal Model
Dosing
Regimen

Key Findings Reference

Ischemic Stroke Rat MCAO
Intralatventricular

administration

Reduced infarct

size and blood-

brain barrier

disruption

Parkinson's

Disease

Mouse MPTP

model
Not specified

Ameliorated

pathological and

behavioral

deficits

Experimental Protocols
This section provides detailed methodologies for key experiments involving GSK650394.

In Vitro Kinase Inhibition Assays
1. Scintillation Proximity Assay (SPA) for SGK1/2 Inhibition

This assay measures the ability of GSK650394 to inhibit the phosphorylation of a biotinylated

peptide substrate by SGK1 or SGK2.[1]

Materials:

Recombinant active SGK1 or SGK2

Biotinylated CROSStide peptide substrate

[γ-³²P]ATP

Streptavidin-coated SPA beads

Assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-

mercaptoethanol)

GSK650394 (serial dilutions)
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96-well microplates

Procedure:

Prepare a reaction mixture containing SGK1 or SGK2, biotinylated CROSStide, and assay

buffer.

Add serial dilutions of GSK650394 or vehicle (DMSO) to the wells of a 96-well plate.

Initiate the kinase reaction by adding the reaction mixture and [γ-³²P]ATP to each well.

Incubate the plate at 30°C for 60 minutes.

Terminate the reaction by adding a stop solution containing EDTA.

Add streptavidin-coated SPA beads to each well and incubate for 30 minutes to allow the

biotinylated peptide to bind.

Measure the radioactivity in each well using a scintillation counter. The signal is

proportional to the amount of phosphorylated substrate.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

2. Fluorescence Polarization (FP) Assay for Activated SGK1 Inhibition

This assay measures the displacement of a fluorescently labeled ligand from the ATP-binding

pocket of activated SGK1 by GSK650394.[1]

Materials:

Recombinant activated SGK1

Fluorescently labeled ATP-competitive ligand (e.g., a BODIPY-labeled tracer)

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT,

0.01% Tween-20)

GSK650394 (serial dilutions)
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Black, low-volume 384-well microplates

Procedure:

Add assay buffer, fluorescent tracer, and activated SGK1 to the wells of a 384-well plate.

Add serial dilutions of GSK650394 or vehicle (DMSO) to the wells.

Incubate the plate at room temperature for 60 minutes, protected from light.

Measure the fluorescence polarization of each well using a plate reader equipped with

appropriate filters.

A decrease in fluorescence polarization indicates the displacement of the fluorescent

tracer by the inhibitor.

Calculate the IC50 value from the competition binding curve.

Cell-Based Assays
3. Western Blot for Phospho-Nedd4-2

This protocol details the detection of phosphorylated Nedd4-2, a downstream substrate of

SGK1, in cell lysates following GSK650394 treatment.

Materials:

Cell line of interest (e.g., neuronal cells)

GSK650394

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-Nedd4-2 (Ser448), anti-Nedd4-2, anti-β-actin (loading

control)

HRP-conjugated secondary antibody

Chemiluminescent substrate
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Procedure:

Plate cells and allow them to adhere overnight.

Treat cells with various concentrations of GSK650394 or vehicle for the desired time.

Lyse the cells and quantify protein concentration.

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-Nedd4-2 overnight at

4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe for total Nedd4-2 and a loading control to normalize the

data.

4. Immunofluorescence for Tau Phosphorylation

This method allows for the visualization and quantification of tau phosphorylation in cultured

neurons treated with GSK650394.[2]

Materials:

Cultured neurons (e.g., primary cortical neurons or iPSC-derived neurons)

GSK650394 (e.g., 100 nM)

Fixation solution (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking solution (e.g., 5% normal goat serum in PBS)
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Primary antibodies: anti-phospho-tau (e.g., AT8) and a neuronal marker (e.g., MAP2)

Fluorophore-conjugated secondary antibodies

DAPI for nuclear staining

Mounting medium

Procedure:

Culture neurons on coverslips.

Treat neurons with GSK650394 or vehicle for 72 hours.[2]

Fix the cells with 4% paraformaldehyde for 15 minutes.

Permeabilize the cells with permeabilization buffer for 10 minutes.

Block non-specific binding with blocking solution for 1 hour.

Incubate with primary antibodies overnight at 4°C.

Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room

temperature in the dark.

Stain nuclei with DAPI.

Mount the coverslips onto microscope slides.

Acquire images using a fluorescence microscope and quantify the fluorescence intensity

of phospho-tau normalized to the neuronal marker.[2]

In Vivo Models of Neurological Disorders
5. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

This protocol describes the induction of focal cerebral ischemia in rodents and the assessment

of neuroprotection by GSK650394.
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Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

Surgical Procedure (Intraluminal Filament Model):

Anesthetize the animal.

Make a midline neck incision and expose the common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

Ligate the distal ECA.

Insert a silicon-coated monofilament through the ECA stump into the ICA to occlude the

origin of the middle cerebral artery (MCA).

After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow

reperfusion.

GSK650394 Administration:

Administer GSK650394 (formulated in a suitable vehicle) via a relevant route (e.g.,

intraperitoneal, intravenous, or intracerebroventricular injection) at a specific time point

relative to the ischemic insult (e.g., before, during, or after MCAO).

Outcome Measures:

Neurological Deficit Scoring: Assess motor and sensory deficits at various time points

post-MCAO.

Infarct Volume Measurement: At the study endpoint (e.g., 24 hours post-MCAO),

euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium

chloride (TTC) to visualize the infarct area.

Blood-Brain Barrier Permeability: Assess using Evans blue dye extravasation or other

methods.

Histology and Immunohistochemistry: Analyze brain sections for markers of neuronal

death, inflammation, and apoptosis.
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6. MPTP-Induced Mouse Model of Parkinson's Disease

This model mimics some of the key pathological features of Parkinson's disease, including

dopaminergic neuron loss.

Animal Model: C57BL/6 mice.

MPTP Administration:

Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride dissolved

in saline via intraperitoneal injection. A common regimen is four injections of 20 mg/kg

MPTP at 2-hour intervals.[3]

GSK650394 Administration:

Administer GSK650394 (formulated in a suitable vehicle) at a defined dose and frequency,

starting before, during, or after the MPTP injections.

Outcome Measures:

Behavioral Testing: Assess motor function using tests such as the rotarod, pole test, and

open field test at various time points after MPTP administration.

Neurochemical Analysis: Measure dopamine and its metabolite levels in the striatum using

high-performance liquid chromatography (HPLC) at the study endpoint.

Immunohistochemistry: Quantify the loss of tyrosine hydroxylase (TH)-positive neurons in

the substantia nigra pars compacta.

Western Blotting: Analyze the levels of α-synuclein aggregation and other relevant

proteins in brain tissue.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways involving SGK1 and a typical experimental workflow for evaluating

GSK650394.
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Caption: SGK1 signaling pathway in neurological disorders.
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Caption: Experimental workflow for evaluating GSK650394.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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